(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone
is a structurally modified derivative that has been synthesized and characterized . It is part of a series of compounds that have been evaluated for their biological significance .
Synthesis Analysis
The compound has been synthesized through a multi-step procedure . The synthesis process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of the compound has been characterized by spectral data, including IR, 1H NMR, and 13C NMR . The mass of the compound is m/z 469 [M + +1] .Chemical Reactions Analysis
The compound is part of a series of derivatives that have been evaluated for their chemical reactions . The reactions involve the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical and Chemical Properties Analysis
The compound has been characterized by its physical and chemical properties, including its IR, 1H NMR, and 13C NMR spectra . The compound has a mass of m/z 469 [M + +1] and its theoretical composition is C, 43.65; H, 2.59; N, 11.98 .Scientific Research Applications
Synthesis and Structural Characterization
- Novel pyrazole carboxamide derivatives, including 4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone, were synthesized and structurally characterized by various spectroscopic methods. X-ray crystal analysis was used for structural confirmation (Lv, Ding, & Zhao, 2013).
Biological Activity and Antimicrobial Screening
- A study synthesized and screened similar compounds for in vitro antibacterial activity, finding moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
- Another research synthesized thiazolyl pyrazole and benzoxazole derivatives, which were also scanned for antibacterial activities, showing promise in this area (Landage, Thube, & Karale, 2019).
Antimicrobial and Anticancer Properties
- The antimicrobial activity of new pyridine derivatives, including similar compounds, was investigated. These compounds showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
- A study on the synthesis of novel piperidine thiazole compounds indicated certain insecticidal activities against armyworms (Ding, Pan, Yin, Tan, & Zhang, 2019).
- New thiazole compounds were synthesized and tested for anticancer activity against breast cancer cells, demonstrating promising results (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).
Potential in Anticancer and Antimicrobial Research
- The novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties showed higher anticancer activity than the reference drug doxorubicin. These compounds also exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were identified as new anti-mycobacterial chemotypes, showing promising anti-tubercular activity (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Future Directions
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-ethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5OS/c1-2-23-7-6-13(20-23)16(24)21-8-10-22(11-9-21)17-19-15-12(18)4-3-5-14(15)25-17/h3-7H,2,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSVBTXJCXMLLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.